4-Chloro-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-5-carboxylic acid
Overview
Description
“4-Chloro-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-5-carboxylic acid” is a chemical compound that belongs to the class of triazole derivatives . Triazole derivatives have been reported to possess significant biological and pharmacological properties, making them of interest in medicinal chemistry .
Synthesis Analysis
The synthesis of triazole derivatives often involves the derivatization of the triazole ring, which is based on the phenomenon of bio-isosteres . In one study, a ligand was synthesized in situ by the reaction of copper chloride with 4-(4-chlorobenzylideneamino)-5-phenyl-2H-1,2,4-triazole-3(4H)-thione .Molecular Structure Analysis
Triazole is a five-member heterocyclic ring containing two carbon and three nitrogen atoms . It is found in two isomeric forms, 1,2,3-triazole and 1,2,4-triazole .Chemical Reactions Analysis
Triazole compounds have been synthesized via various chemical reactions, including “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium .Scientific Research Applications
Synthesis and Structural Applications
Synthesis of Novel Heterocycles : The creation of new substances by integrating 1,2,4-triazole and pyrazole fragments, including 4-Chloro-3-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-5-carboxylic acid, has been explored for its potential to interact with various biological targets. This synthesis process is significant due to the chemical modification possibilities and the pharmacological potential of these heterocycles (Fedotov, Hotsulia, & Panasenko, 2022).
Isostructural Compounds : The synthesis of isostructural compounds with similar chemical structures to this compound has been reported. These compounds are characterized by their planarity and the orientation of certain groups, which are crucial for their potential applications (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Biological and Medicinal Applications
Antimicrobial Agents : Compounds structurally related to this compound have been synthesized and tested for their in vitro activities against various strains of bacteria and fungi, showing marked inhibition in some cases (Sanjeeva Reddy, Sanjeeva Rao, Rajesh Kumar, & Nagaraj, 2010).
Antifungal Activity : Studies have shown the potential of compounds with similar structures to inhibit the activity of specific enzymes, indicating their relevance in exploring antifungal properties (Fedotov, Hotsulia, & Panasenko, 2022).
Chemical Properties and Reactions
- Chemical Transformations : The reaction properties and synthesis of derivatives of this compound have been explored, emphasizing the importance of understanding the chemical behavior of such compounds (Matiichuk, Potopnyk, & Obushak, 2009).
Mechanism of Action
While the specific mechanism of action for “4-Chloro-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-5-carboxylic acid” is not mentioned in the available data, triazole compounds have been reported to exhibit various pharmacological activities such as antimicrobial, anticonvulsant, anti-inflammatory, analgesic, antitubercular, anthelmintic, antioxidant, antimalarial, antiviral, etc .
Future Directions
Properties
IUPAC Name |
4-chloro-3-(1,2,4-triazol-4-yl)-1H-pyrazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN5O2/c7-3-4(6(13)14)10-11-5(3)12-1-8-9-2-12/h1-2H,(H,10,11)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANALVCQWAKBRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=CN1C2=NNC(=C2Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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